REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.C([Li])CCC.[S].Cl[CH:15]([OH:17])[CH3:16]>>[CH3:1][O:2][C:3]1[CH:7]=[CH:6][S:5][C:4]=1[CH2:16][CH2:15][OH:17] |^3:12|
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
COC1=CSC=C1
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
ClC(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound is produced analogously to Example 1 from 11.4 g
|
Type
|
DISTILLATION
|
Details
|
Bulb tube distillation at 0.04 torr (bath temperature: 118°-129°)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(SC=C1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |